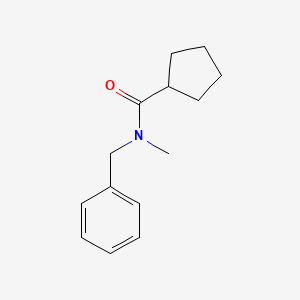
N-Propylquinoxaline-2-carboxamide
Vue d'ensemble
Description
N-Propylquinoxaline-2-carboxamide (NPQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPQ is a quinoxaline derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Antidepressant and Anxiolytic Effects :
- N-Propylquinoxaline-2-carboxamide and related compounds have shown potential as antidepressants and anxiolytics. Studies have demonstrated that these compounds, functioning as 5-HT3 receptor antagonists, exhibit antidepressant-like effects in various rodent models. For instance, one study revealed that N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p) displayed significant antidepressant-like effects in forced swim and tail suspension tests in rodents (Bhatt, Mahesh, Devadoss, & Jindal, 2013). Another study found that N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) exhibited anxiolytic-like effects in various mouse models of anxiety (Bhatt, Mahesh, Jindal, & Devadoss, 2013).
Pharmacological Potential :
- Research has been conducted to synthesize various derivatives of quinoxaline-2-carboxamides and evaluate their pharmacological properties, especially as serotonin 5-HT3 receptor antagonists. These studies are significant for understanding the potential therapeutic uses of these compounds in treating conditions like depression and anxiety (Mahesh, Perumal, & Pandi, 2004).
Drug Development and Biological Activity :
- Quinoxaline derivatives, including N-Propylquinoxaline-2-carboxamide, are being explored for their potential in drug development. Their biological activities, such as inhibition of photosynthetic electron transport and antimycobacterial properties, are of particular interest. Some compounds have shown higher activity against specific mycobacterial species than standard treatments (Goněc et al., 2012).
Immunosorbent Assay Development :
- Development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for monitoring quinoxaline-2-carboxylic acid, a related compound, in the edible tissues of animals, highlights the broader application of these compounds in biochemical assays and food safety (Peng et al., 2011).
Antimalarial and Antitumor Potential :
- Substituted quinoxaline-2-carboxamides have been investigated for their antimalarial and antitumor properties. This research expands the potential applications of these compounds into important areas of medical research, such as the treatment of infectious diseases and cancer (Zhang et al., 2017); (Chen et al., 2021).
Propriétés
IUPAC Name |
N-propylquinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROPJOHUSSDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylquinoxaline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)





![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)





